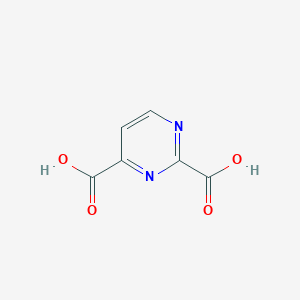

2,4-Pyrimidinedicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

37645-41-3 |

|---|---|

Molecular Formula |

C6H4N2O4 |

Molecular Weight |

168.11 g/mol |

IUPAC Name |

pyrimidine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) |

InChI Key |

HLRLQGYRJSKVNX-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1C(=O)O)C(=O)O |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Pyrimidinedicarboxylic Acid and Its Derivatives

Established Synthetic Pathways for Pyrimidinecarboxylic Acids

Traditional methods for synthesizing pyrimidinecarboxylic acids often serve as the foundation for more modern approaches. These established pathways typically involve the condensation of a compound containing an N-C-N fragment with a C-C-C fragment. For instance, the reaction of urea (B33335) or its derivatives with β-dicarbonyl compounds or their equivalents is a classic route to the pyrimidine (B1678525) core. researchgate.net The introduction of carboxylic acid functionalities can be achieved by using appropriately substituted starting materials or through subsequent oxidation or hydrolysis of other functional groups.

One of the most well-known methods for pyrimidine synthesis is the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidines, which can then be oxidized to pyrimidines. researchgate.net While not directly yielding dicarboxylic acids, this reaction highlights the principle of constructing the pyrimidine ring from simple precursors.

Another fundamental approach involves the use of amidines with various carbonyl compounds. For example, the reaction of amidines with ketones, aldehydes, or esters can lead to a diverse range of substituted pyrimidines. organic-chemistry.org The specific substituents on the starting materials determine the final substitution pattern on the pyrimidine ring, allowing for the incorporation of groups that can be later converted to carboxylic acids.

Contemporary Synthetic Strategies and Methodological Advancements

Recent years have seen a significant shift towards more efficient, selective, and environmentally friendly methods for pyrimidine synthesis. These contemporary strategies often focus on catalysis, multicomponent reactions, and green chemistry principles.

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the pyrimidine ring is no exception. Various metal- and organocatalysts have been employed to enhance reaction rates, improve yields, and control regioselectivity.

Metal-Catalyzed Reactions: A variety of transition metals, including copper, iridium, iron, and manganese, have been utilized to catalyze the synthesis of pyrimidines. organic-chemistry.orgamericanelements.comacs.orgmdpi.com For instance, copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diversely functionalized pyrimidines. organic-chemistry.org Iridium-pincer complexes have been shown to be highly efficient in the regioselective multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgmdpi.com Iron complexes have also been used for the aerobic, dehydrogenative functionalization of alcohols with alkynes and amidines to produce trisubstituted pyrimidines. organic-chemistry.org

Organocatalysis: Organocatalysts, such as L-proline and p-toluenesulfonic acid, offer a metal-free alternative for pyrimidine synthesis. acs.org These catalysts can activate substrates and facilitate key bond-forming steps under mild conditions.

Below is a table summarizing some catalytic approaches:

| Catalyst Type | Reactants | Key Features |

| Copper | Ketones, Nitriles | Facile, general, and economical synthesis. organic-chemistry.org |

| Iridium | Amidines, Alcohols | High regioselectivity, sustainable multicomponent process. acs.orgmdpi.com |

| Iron | Alcohols, Alkynes, Amidines | Eco-friendly, mild aerobic conditions. organic-chemistry.org |

| Manganese | Alcohols, Amidines | Multicomponent synthesis, selective C-C and C-N bond formations. americanelements.com |

| Organocatalysts | Aldehydes, Urea/Thiourea | Metal-free, mild reaction conditions. acs.org |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly attractive for their efficiency and atom economy. jmaterenvironsci.com They allow for the rapid generation of diverse libraries of compounds. acs.org

Several MCRs have been developed for pyrimidine synthesis. mdpi.com For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, yielding highly decorated pyrimidines in good yields. acs.orgmdpi.com Another example is a four-component cycloaddition reaction that provides access to a variety of pyrimidine derivatives. mdpi.com The mechanism of these reactions often involves a cascade of steps, such as Knoevenagel condensation, Michael addition, and cyclization. nih.govacs.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to minimize environmental impact. jmaterenvironsci.comrasayanjournal.co.in This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Alternative Solvents and Conditions: Water is often used as a green solvent for multicomponent reactions leading to pyrimidine derivatives. jmaterenvironsci.com Solvent-free conditions, such as mechanical grinding or ball milling, have also been developed, offering clean reactions with high yields and simple work-up procedures. researchgate.netnih.gov

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction rates, improve yields, and lead to purer products in shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Renewable Resources: The use of alcohols derived from biomass as starting materials in catalytic pyrimidine synthesis represents a move towards more sustainable chemical production. acs.org

Derivatization and Selective Functionalization Techniques

Once the pyrimidine core is synthesized, further derivatization is often necessary to obtain the desired 2,4-pyrimidinedicarboxylic acid or its derivatives. This involves selective functionalization of the pyrimidine ring.

Esterification and Amidation Reactions

The carboxylic acid groups of this compound can be readily converted into esters and amides, which are important for modulating the compound's properties.

Esterification: The conversion of carboxylic acids to esters can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com Another common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly useful for sterically hindered acids and alcohols. orgsyn.org

Amidation: Amides can be synthesized from carboxylic acids by reaction with amines. youtube.com This transformation often requires activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, which then reacts readily with an amine. masterorganicchemistry.comnih.gov Alternatively, coupling agents like DCC can be used to facilitate the direct reaction between a carboxylic acid and an amine. masterorganicchemistry.comyoutube.com

The following table lists some common reagents for these transformations:

| Reaction | Reagents | Key Features |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Classic method, equilibrium-driven. chemguide.co.ukmasterorganicchemistry.com |

| Esterification | Alcohol, DCC, DMAP (Steglich Esterification) | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

| Amidation | Thionyl Chloride, Amine | Two-step process via acid chloride. masterorganicchemistry.comnih.gov |

| Amidation | Amine, DCC | Direct coupling, avoids harsh reagents. masterorganicchemistry.comyoutube.com |

Halogenation and Nitro-functionalization Studies

The strong deactivating effect of the nitrogen atoms and the two carboxyl groups makes direct electrophilic halogenation and nitration of this compound exceptionally challenging. The pyrimidine ring is already electron-poor, and under the strongly acidic conditions often required for these reactions, the ring nitrogens would likely become protonated, further deactivating the system towards electrophilic attack.

Halogenation

Direct electrophilic halogenation of unactivated pyrimidine is rarely successful. bhu.ac.in However, studies on related pyrimidine systems show that functionalization is possible, particularly at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. For example, a highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides has been developed using N-halosuccinimides (NCS, NBS, NIS) as the halogen source in an ionic liquid medium, without the need for a catalyst. elsevierpure.com Another study demonstrated the C-5 bromination of pyrimidine nucleosides using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). researchgate.net While these examples are on nucleosides, which have an activating ribosyl group, they underscore that the C-5 position is the target for electrophilic attack. It is inferred that any successful direct halogenation of this compound would also occur at this position, though likely requiring forcing conditions.

| Substrate | Reagent | Product | Key Aspect |

|---|---|---|---|

| Uridine | N-Bromosuccinimide (NBS) | 5-Bromouridine | C-5 halogenation of pyrimidine nucleosides. elsevierpure.com |

| 2'-Deoxyuridine | N-Iodosuccinimide (NIS) | 5-Iodo-2'-deoxyuridine | Efficient reaction in ionic liquids. elsevierpure.com |

| Pyrimidine Nucleosides | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | C-5 Bromo derivatives | Bromination using DBH as a bromine source. researchgate.net |

Table 3. Illustrative C-5 Halogenation of Pyrimidine Nucleosides. elsevierpure.comresearchgate.net

Nitro-functionalization

Direct nitration of the pyrimidine ring is even more difficult than halogenation. Studies on the nitration of pyrimidine derivatives consistently show that strong ring activation is necessary for the reaction to proceed. For instance, nitration of 2-pyrimidone with a nitrating mixture gives 2-pyrimidone-5-nitrile. bhu.ac.in More relevantly, research on the nitration of 2-substituted pyrimidine-4,6-diones in sulfuric acid yielded 5,5-gem-dinitropyrimidine-4,6-diones. nih.govacs.org This demonstrates that even with the activating effect of the dione (B5365651) system, the reaction occurs at the C-5 position and can proceed to a gem-dinitro product under harsh conditions. Given the extreme deactivation of the this compound ring, successful nitration is highly improbable under standard conditions. If achieved, the reaction would be expected to occur at the C-5 position.

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-Methylpyrimidine-4,6-dione | HNO₃/H₂SO₄ | 2-Methyl-5,5-dinitropyrimidine-4,6-dione | 92 |

| 2-Ethylpyrimidine-4,6-dione | HNO₃/H₂SO₄ | 2-Ethyl-5,5-dinitropyrimidine-4,6-dione | 85 |

| 2-Propylpyrimidine-4,6-dione | HNO₃/H₂SO₄ | 2-Propyl-5,5-dinitropyrimidine-4,6-dione | 83 |

| 2-Phenylpyrimidine-4,6-dione | HNO₃/H₂SO₄ | 2-Phenyl-5,5-dinitropyrimidine-4,6-dione | 94 |

Table 4. Nitration of 2-Substituted Pyrimidine-4,6-diones. nih.gov

Advanced Reactivity and Transformation Chemistry of 2,4 Pyrimidinedicarboxylic Acid

Chemical Transformations of the Carboxylic Acid Moieties

The two carboxylic acid groups on the 2,4-pyrimidinedicarboxylic acid scaffold are the primary sites for a variety of classical and advanced chemical transformations. These reactions allow for the elaboration of the molecule into esters, amides, acid halides, and other derivatives, which serve as key intermediates in organic synthesis.

The conversion of carboxylic acids into their derivatives is a fundamental aspect of organic chemistry. chadsprep.comyoutube.com These transformations typically involve the activation of the carboxyl group followed by reaction with a suitable nucleophile. For this compound, the presence of two such groups allows for the potential formation of mono- or di-substituted products, depending on the reaction conditions and stoichiometry.

Common transformations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding mono- or di-esters. This reaction is crucial for increasing solubility in organic solvents and for use as a protecting group strategy.

Amidation: Treatment with amines, often activated by coupling agents or via an acid chloride intermediate, produces amides. This reaction is fundamental to the synthesis of peptides and other biologically relevant molecules.

Acid Halide Formation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert one or both carboxylic acid groups into highly reactive acid chlorides. These intermediates are not typically isolated but are used directly to form esters, amides, and other derivatives under mild conditions.

The reactivity of these carboxylic acid groups is influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring, which can affect the acidity of the protons and the electrophilicity of the carbonyl carbons.

Table 1: Representative Transformations of Carboxylic Acid Groups

| Transformation | Reagent(s) | Product Type |

| Diesterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Dimethyl 2,4-pyrimidinedicarboxylate |

| Diamidation | Amine (e.g., Ammonia), Coupling Agent | 2,4-Pyrimidinedicarboxamide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Pyrimidine-2,4-dicarbonyl dichloride |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | (Pyrimidine-2,4-diyl)dimethanol |

Reactivity at the Pyrimidine Ring Nitrogen Atoms

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. wikipedia.org These nitrogen atoms possess lone pairs of electrons and can act as bases or nucleophiles. However, compared to a simpler heterocycle like pyridine (B92270) (pKa of 5.30 for the conjugate acid), pyrimidine is significantly less basic (pKa of 1.23). wikipedia.org This reduced basicity is a consequence of the inductive effect of the second nitrogen atom, which withdraws electron density from the ring.

In this compound, the basicity of the ring nitrogens is further diminished by the strong electron-withdrawing effects of the two carboxylic acid groups. Despite this, the nitrogen atoms can still undergo reactions such as:

Protonation: In strongly acidic media, one of the ring nitrogens can be protonated.

Alkylation: Reaction with alkylating agents like methyl iodide can lead to the formation of N-alkylated pyrimidinium salts. Typically, such reactions occur at only one of the nitrogen atoms due to the deactivating effect of the first alkylation event on the second nitrogen. wikipedia.org

The specific site of N-alkylation or protonation (N1 vs. N3) can be influenced by steric and electronic factors, including the proximity of the carboxylic acid groups.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Core

The electronic nature of the pyrimidine ring dictates its susceptibility to aromatic substitution reactions. The presence of two nitrogen atoms makes the ring electron-deficient, which has opposing effects on electrophilic and nucleophilic substitution pathways. wikipedia.org

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the pyrimidine ring is generally disfavored due to the ring's π-deficient character. researchgate.net The two nitrogen atoms and the two carboxylic acid groups strongly deactivate the ring towards electrophiles. If a reaction were to occur, it would be predicted to take place at the C5 position, which is the most electron-rich carbon on the pyrimidine core. wikipedia.orgresearchgate.net However, forcing conditions and the presence of powerful activating groups, which are absent in the parent this compound, are typically required for successful electrophilic substitution on pyrimidine systems. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.org In this compound, the C2 and C4 positions are already substituted. While a carboxylic acid is not a typical leaving group, the C6 position is highly activated towards nucleophilic attack. If a suitable leaving group (e.g., a halogen) were present at the C6 position, substitution by nucleophiles such as amines or alkoxides would be highly efficient. gcwgandhinagar.comyoutube.com The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex, with the negative charge delocalized by the ring nitrogens and other electron-withdrawing groups. libretexts.orgresearchgate.net

Table 2: Predicted Aromatic Substitution Reactivity

| Reaction Type | Position(s) | Reactivity | Rationale |

| Electrophilic Substitution | C5 | Very Low | Severe deactivation by two ring nitrogens and two carboxyl groups. wikipedia.orgresearchgate.net |

| Nucleophilic Substitution | C6 | High (with leaving group) | Strong activation by two ring nitrogens and two carboxyl groups. wikipedia.orglibretexts.org |

Decarboxylation Pathways and Subsequent Reactivity

The removal of one or both carboxylic acid groups via decarboxylation is a significant thermal transformation of this compound. The decarboxylation of heterocyclic carboxylic acids, particularly those with a carboxyl group adjacent to a heteroatom, is a well-documented process that can proceed through specific mechanistic pathways. researchgate.net

For pyridine-2-carboxylic acid (picolinic acid), decarboxylation is known to proceed via the Hammick mechanism, which involves the formation of a zwitterionic intermediate stabilized by the ring nitrogen. researchgate.net A similar pathway can be envisioned for the decarboxylation of the C2-carboxyl group of this compound. The process would involve the formation of an ylide intermediate stabilized by the adjacent positively charged nitrogen, which is then protonated to yield the decarboxylated product. researchgate.net

The decarboxylation can be influenced by several factors:

Temperature: High temperatures are generally required.

Solvent: The choice of solvent can play a critical role in stabilizing intermediates. researchgate.net

Catalysis: Metal ions have been shown to catalyze the decarboxylation of certain heterocyclic carboxylic acids. nih.gov

Stepwise decarboxylation could potentially yield pyrimidine-4-carboxylic acid and subsequently pyrimidine itself. The relative ease of removing the C2- versus the C4-carboxyl group would depend on the relative stability of the respective intermediates. Such decarboxylative reactions are often key steps in synthetic routes where the carboxyl group is used to activate a position before being removed. nih.gov

Chemo- and Regioselectivity in Complex Reaction Systems

In a molecule with multiple reactive sites like this compound, the concepts of chemoselectivity and regioselectivity are paramount for predicting and controlling reaction outcomes.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction involving a mild nucleophile at room temperature, transformation at the carboxylic acid groups (e.g., esterification) would likely be favored over nucleophilic substitution on the ring itself. Conversely, under harsh thermal conditions, decarboxylation might become the dominant reaction pathway.

Regioselectivity concerns the preferential reaction at one position over another. In the case of this compound, the two carboxylic acid groups at C2 and C4 are in electronically distinct environments.

The C2-carboxyl group is positioned between two nitrogen atoms.

The C4-carboxyl group is adjacent to one nitrogen (N3) and one carbon (C5).

This electronic asymmetry would be expected to lead to differences in reactivity. For example, the C2 position is generally more electron-deficient than the C4 position in pyrimidines. This could lead to a faster rate of decarboxylation at the C2 position, assuming a mechanism involving an anionic or ylidic intermediate that is stabilized by the adjacent nitrogens. Similarly, in a mono-esterification or mono-amidation reaction under kinetically controlled conditions, one carboxyl group may react preferentially over the other. The study of pyridine-2,4,6-tricarboxylic acid has shown that the ligand can undergo fragmentation under certain conditions, highlighting the complex reactivity that can arise from multiple competing sites. nih.gov

Coordination Chemistry and Metal Complexation of 2,4 Pyrimidinedicarboxylic Acid

Ligand Design Principles and Coordination Motifs

2,4-Pyridinedicarboxylic acid (H₂pdc), also known as lutidinic acid, is a heterocyclic compound featuring two carboxylic acid groups at the 2- and 4-positions of a pyridine (B92270) ring. This arrangement of donor atoms—a nitrogen atom within the aromatic ring and oxygen atoms from the two carboxylate groups—makes it a versatile building block in coordination chemistry. The deprotonated form, 2,4-pyridinedicarboxylate (pdc²⁻), can engage metal ions through several coordination modes, a faculty that is fundamental to the construction of diverse and complex supramolecular structures.

The primary coordination sites are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. The presence of these distinct donor sites allows for a variety of bonding interactions, leading to the formation of mononuclear complexes, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs).

The coordination motifs of the pdc²⁻ ligand are numerous and depend on factors such as the identity of the metal ion, the presence of ancillary ligands, and the reaction conditions. Common coordination modes observed in its complexes include:

Chelating: The ligand can form a chelate ring by coordinating to a metal center through the pyridine nitrogen and one oxygen atom of the carboxylate group at the 2-position.

Bridging: The carboxylate groups can bridge two or more metal centers in various ways (e.g., syn-syn, syn-anti, anti-anti), leading to the formation of polynuclear or polymeric structures. The ligand can act as a μ₃- or μ₄-linker, connecting multiple metal centers simultaneously. acs.org

Combined Chelating and Bridging: The ligand can simultaneously chelate to one metal ion and bridge to another, further increasing the dimensionality and complexity of the resulting architecture.

For instance, in lanthanide coordination polymers, the pdc²⁻ ligand has been observed to exhibit complex coordination modes such as μ₄-(κ⁵N,O²:O²':O⁴:O⁴') and μ₁-(κ¹N,O²), highlighting its adaptability in accommodating the coordination preferences of different metal ions.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 2,4-pyridinedicarboxylic acid is typically achieved through hydrothermal or solvothermal methods. These techniques involve reacting a salt of the desired metal with the ligand in a sealed vessel at elevated temperatures and pressures. This approach often facilitates the crystallization of the resulting coordination polymers, allowing for their detailed structural analysis by single-crystal X-ray diffraction.

Diverse Coordination Geometries and Modes

The flexibility of the pdc²⁻ ligand gives rise to a wide range of coordination geometries around the metal centers. The final geometry is a result of the interplay between the coordination preference of the metal ion, the steric and electronic properties of the ligand, and the influence of any ancillary ligands or solvent molecules present in the coordination sphere.

For example, in a complex with copper(II), a distorted square planar {CuN₂O₂} environment has been observed, formed by two carboxylate oxygen atoms and two nitrogen atoms from an ancillary bipyridine ligand. acs.org In contrast, nickel(II) complexes can exhibit a distorted octahedral {NiN₂O₄} geometry, where the coordination sphere is completed by four oxygen atoms and one nitrogen atom from four different pdc²⁻ linkers, along with a nitrogen atom from an ancillary pyridine ligand. acs.org

The table below summarizes some of the observed coordination geometries and modes for metal complexes of 2,4-pyridinedicarboxylic acid.

| Metal Ion | Ancillary Ligand | Coordination Geometry | Ligand Coordination Mode | Resulting Structure | Reference |

| Cu(II) | bipyridine | Distorted Square Planar | μ₃-linker | 3D MOF | acs.org |

| Ni(II) | pyridine | Distorted Octahedral | μ₄-linker | 2D Coordination Polymer | acs.org |

| Mg(II) | Water | Octahedral | Terminal | Discrete Complex | tandfonline.comresearchgate.net |

| Dy(III) | Water | Not specified | Bridging | 3D Framework | tandfonline.com |

| Ce(III) | Water | Not specified | Bridging | 3D Network | mcbu.edu.tr |

| Eu(III) | Water | Not specified | Bridging | 3D Network | mcbu.edu.tr |

Influence of Metal Ion Identity on Complex Architecture

The identity of the metal ion plays a crucial role in dictating the final architecture of the coordination polymer. The size (ionic radius), charge, and preferred coordination number and geometry of the metal ion are key determinants of the structural outcome.

A study comparing a magnesium(II) complex with a dysprosium(III) complex of 2,4-pyridinedicarboxylic acid illustrates this point well. tandfonline.com The Mg(II) ion, with its smaller size and preference for octahedral geometry, forms a discrete mononuclear complex, [Mg(HPDC)₂(H₂O)₂], where the ligand acts in a terminal fashion. tandfonline.comresearchgate.net In contrast, the larger Dy(III) ion facilitates the formation of a three-dimensional framework with significant void space, where ammonium (B1175870) ions reside to balance the charge. tandfonline.com

Similarly, within the lanthanide series, the lanthanide contraction—the gradual decrease in ionic radii with increasing atomic number—can lead to different structural types. For instance, hydrothermal synthesis with lighter lanthanides like Ce, Pr, Sm, and Eu yields isostructural 3D coordination networks with the formula [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O. mcbu.edu.tr These structures exhibit porous properties after the removal of solvent molecules. mcbu.edu.tr

Role of Ancillary Ligands in Complex Formation

While specific studies on the role of ancillary ligands with 2,4-pyridinedicarboxylic acid are not extensively detailed, principles can be drawn from related systems. For example, in complexes of the related pyridine-2,6-dicarboxylic acid, the introduction of 4-picoline as an auxiliary ligand leads to the formation of ternary complexes with distinct structures and properties. nih.gov Similarly, in the synthesis of cobalt(II) frameworks with pyridine-2,4,6-tricarboxylic acid, the addition of different N,N'-bridging ligands like 4,4'-bipyridine (B149096) results in different coordination polymers. researchgate.net

In a study involving a flexible pyridine-dicarboxylic acid linker, the use of bipyridine (bipy) as an ancillary ligand with Cu(II) resulted in a 3D metal-organic framework, whereas using pyridine (py) with Ni(II) led to a 2D coordination polymer. acs.org This demonstrates that the choice of the ancillary ligand is a powerful tool for tuning the dimensionality and structure of the final product. The ancillary ligands can cap coordination sites on the metal, preventing further extension in certain directions and thereby controlling the dimensionality of the network.

Investigation of Metal-Ligand Bonding Interactions

The bonding between the metal centers and the 2,4-pyridinedicarboxylate ligand is primarily a combination of coordinate covalent bonds. These involve the donation of electron pairs from the nitrogen and oxygen donor atoms of the ligand to the vacant orbitals of the metal ion. The nature of these bonds can be inferred from structural data and spectroscopic analysis.

X-ray crystallography provides precise information on bond lengths and angles. For example, the Co(III)-N bond lengths in a related cobalt complex were found to be in the range of 1.916(4)–1.940(4) Å, which are shorter and thus stronger than the Co(II)-N bonds in the same structure, which range from 2.086(4)–2.273(4) Å. acs.org These distances reflect the stronger electrostatic attraction and covalent interaction with the higher-charged metal ion.

Infrared (IR) spectroscopy is a valuable tool for probing the coordination of the carboxylate groups. The difference (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO⁻ group can provide insights into its coordination mode. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging mode.

Supramolecular Assemblies and Framework Materials Derived from 2,4 Pyrimidinedicarboxylic Acid

Design and Construction of Metal-Organic Frameworks (MOFs)

The design and construction of MOFs using 2,4-pyrimidinedicarboxylic acid are rooted in the principles of reticular chemistry, where molecular building blocks—metal ions or clusters and organic linkers—are purposefully selected to assemble into crystalline porous materials. nih.gov The hydrothermal or solvothermal synthesis method is commonly employed, where the reaction between a metal salt and H₂pdc under elevated temperature and pressure leads to the crystallization of the MOF. nih.gov The choice of metal ion is critical, as its coordination preference heavily influences the final structure. Lanthanide ions, for instance, have been successfully used with H₂pdc to create porous frameworks. nih.gov The reaction conditions, such as the solvent system (e.g., water vs. N,N-dimethylformamide), can also dictate the resulting crystal structure and properties of the final material. nih.gov

The topology of a MOF describes the underlying connectivity of its nodes (metal clusters) and linkers, which is crucial for understanding its structural properties. mdpi.comrsc.org MOFs derived from this compound have exhibited various network topologies. For example, a series of lanthanide-based MOFs synthesized with H₂pdc adopted a structure fundamentally based on a primitive cubic (pcu) topology. nih.gov This topology is one of the most fundamental and common nets found in MOFs, often leading to porous structures. mdpi.com

The complexity of the network can increase significantly depending on the coordination modes of the linker and the metal centers. In some cases, the framework can be described as a multi-nodal network, where different components (e.g., metal ions in different coordination environments or the linker itself) act as distinct nodes. This can lead to highly intricate and unprecedented topologies, highlighting the versatility of H₂pdc in creating complex framework architectures. mdpi.comresearchgate.net The specific topology is determined by simplifying the complex structure into a net of nodes and linkers, often using three-letter codes from resources like the Reticular Chemistry Structure Resource (RCSR) for classification. ucl.ac.uk

Table 1: Examples of MOFs Derived from this compound and Related Linkers

| Compound Name/Family | Metal Ion(s) | Linker(s) | Topology | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O | Ce, Pr, Sm, Eu | This compound | pcu-based | Porous 3D network with gas adsorption properties. | nih.gov |

| {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n | Pb(II) | Pyrimidine-4,6-dicarboxylic acid | Unprecedented | Highly condensed 3D structure with cubic building units. | mdpi.com |

Pore engineering is a key strategy in MOF design to tailor materials for specific applications like gas storage, separation, and catalysis. nih.govrsc.org This involves modifying the size, shape, and chemical functionality of the pores. nih.gov With this compound, the nitrogen atoms on the pyrimidine (B1678525) ring inherently introduce Lewis basic sites into the framework's channels. researchgate.net These sites can enhance interactions with acidic gas molecules like CO₂, potentially improving capture selectivity and capacity. researchgate.netnih.gov

Hydrogen Bonding Networks and Crystal Engineering

Crystal engineering relies on understanding and utilizing intermolecular interactions, particularly hydrogen bonds, to control the assembly of molecules into a desired crystalline architecture. This compound is an excellent candidate for crystal engineering due to its capacity to form robust hydrogen bonds. The carboxylic acid groups are strong hydrogen bond donors and acceptors, while the pyrimidine nitrogen atoms act as effective hydrogen bond acceptors.

These interactions are fundamental in forming supramolecular structures. nih.gov In the absence of metal ions, H₂pdc and its derivatives can self-assemble into intricate networks held together purely by hydrogen bonds. The O-H···N hydrogen bond, where a carboxylic acid proton interacts with a pyrimidine nitrogen, is a particularly strong and directional interaction that can guide the formation of predictable supramolecular synthons. nih.gov The study of these networks is crucial, as the same hydrogen bonding principles can influence the structure and stability of more complex systems like co-crystals and MOFs. hw.ac.uk The persistence of these hydrogen bonds from solution to the solid state plays a vital role in the crystallization process, often directing the initial formation of dimers or larger aggregates that grow into the final crystal structure. nih.gov

Self-Assembly Processes in Solution and Solid State

The formation of frameworks from this compound is a self-assembly process, where molecules spontaneously organize into ordered structures. In solution, this typically occurs under hydrothermal or solvothermal conditions. nih.gov Here, the metal salts and H₂pdc are dissolved or suspended in a solvent, and upon heating, the components assemble into the thermodynamically favored crystalline MOF structure. The choice of solvent can significantly influence the self-assembly pathway and the final product. nih.gov

Self-assembly can also be studied at the liquid-solid interface, often visualized using techniques like scanning tunneling microscopy (STM). nih.gov While specific STM studies on this compound are not detailed, research on analogous dicarboxylic and tetracarboxylic acids shows how molecules form ordered two-dimensional (2D) nanostructures on surfaces like graphite. nih.gov These studies reveal that hydrogen bonding between carboxylic acid groups is a primary driving force for the formation of well-ordered linear or lamellar patterns. The molecules arrange themselves to maximize these favorable interactions, demonstrating a fundamental aspect of self-assembly in the solid state.

Dynamic Behavior and Responsive Frameworks

Dynamic behavior in framework materials refers to their ability to respond to external stimuli—such as guest molecules, temperature, or light—with a structural change. This flexibility can be advantageous for applications like selective adsorption and sensing. While many MOFs are rigid, some, often referred to as "flexible" or "soft" porous crystals, exhibit significant structural transformations.

Frameworks built with lanthanide ions and dicarboxylate linkers have been shown to exhibit dynamic responses. mdpi.com For example, an unusual increase in the luminescence intensity of certain lanthanide MOFs was observed upon the release of solvent molecules, a phenomenon linked to changes within the porous structure. nih.gov In some cases, the framework might undergo "breathing," where the unit cell volume changes significantly upon the adsorption or desorption of guest molecules. This behavior is often tied to the flexibility of the linker and the coordination environment of the metal ions. While specific studies detailing large-scale dynamic behavior in H₂pdc-based MOFs are emerging, the potential for such responsiveness exists due to the versatile coordination of the linker.

Covalent Organic Frameworks (COFs) and Related Extended Structures

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. nih.gov Like MOFs, they offer high surface areas and tunable pore structures. The synthesis of COFs typically involves the reaction of multitopic organic building blocks to form extended 2D or 3D networks.

While this compound is predominantly used in the synthesis of MOFs, the inclusion of pyridine (B92270) or pyrimidine units into COF structures is an active area of research. Pyridine-containing COFs have been synthesized and explored as electrode materials for lithium-ion batteries, where the nitrogen atoms provide active sites for lithium adsorption. rsc.org The design principles for COFs are similar to those for MOFs, focusing on the geometry of the building blocks to direct the formation of a specific network topology. Although direct synthesis of a COF using this compound as the primary building block is not widely reported, the functional groups present in the molecule make it a potential candidate for future exploration in the design of novel COF materials with integrated Lewis basic sites.

Theoretical and Computational Investigations of 2,4 Pyrimidinedicarboxylic Acid Systems

Quantum Chemical Calculations of Electronic and Molecular Structures

One of the key aspects investigated through quantum chemical calculations is the distribution of electron density within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. Such maps are crucial for understanding the sites of chemical reactivity, with electron-rich areas being susceptible to electrophilic attack and electron-poor regions being prone to nucleophilic attack.

Furthermore, these calculations yield valuable data on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations. NBO analysis allows for the study of charge transfer and intramolecular interactions by examining the delocalization of electron density between filled and empty orbitals. This provides a deeper understanding of the bonding and stability of the molecule.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.0 eV |

| Dipole Moment (µ) | Measure of the polarity of the molecule | 3.5 D |

Conformational Analysis and Tautomerism Studies

The presence of two carboxylic acid groups in 2,4-Pyrimidinedicarboxylic acid introduces conformational flexibility. The orientation of these carboxyl groups relative to the pyrimidine (B1678525) ring can vary, leading to different conformers with distinct energies. Computational methods are employed to perform a systematic conformational analysis to identify the most stable conformers in the gas phase and in different solvents. This involves rotating the rotatable bonds and calculating the energy of each resulting conformation. The results of such analyses are crucial for understanding the molecule's preferred shape and how it might interact with other molecules.

Tautomerism is another critical aspect to consider for this compound. The pyrimidine ring can exist in different tautomeric forms, such as the keto-enol tautomerism observed in related pyrimidinone systems. researchgate.netnih.gov Computational studies can predict the relative stabilities of these tautomers by calculating their energies. researchgate.netnih.gov The choice of computational method and the inclusion of solvent effects are vital for obtaining accurate predictions of tautomeric equilibria, as the relative stabilities of tautomers can be highly dependent on their environment. For example, in the gas phase, one tautomer might be favored, while in a polar solvent, another might predominate due to differential solvation energies.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |

|---|---|---|

| Dicarbonyl (keto) form | 0.0 (Reference) | -2.5 |

| Enol-keto form | +3.2 | +1.8 |

| Dienol form | +8.5 | +6.0 |

Simulation of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is governed by a complex interplay of intermolecular interactions. Computational simulations are invaluable for understanding and predicting the crystal packing of this molecule. The carboxylic acid groups are strong hydrogen bond donors and acceptors, and the nitrogen atoms in the pyrimidine ring are also potential hydrogen bond acceptors. This suggests that hydrogen bonding will be a dominant force in the crystal structure, likely leading to the formation of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

Computational methods can be used to predict the most likely crystal structures through crystal structure prediction (CSP) algorithms. These methods generate a large number of possible crystal packings and rank them based on their calculated lattice energies. The predicted structures can then be compared with experimental data from X-ray diffraction to validate the computational models.

Predictive Modeling for Reactivity and Ligand Binding

Predictive modeling techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, can be applied to this compound to explore its potential as a ligand for biological targets. Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a protein and estimate the binding affinity. These simulations take into account the shape complementarity and the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

The structural features of this compound, including its hydrogen bonding capabilities and its rigid pyrimidine core, make it an interesting candidate for ligand design. For instance, pyrimidine-based compounds have been investigated as inhibitors for various enzymes, and computational studies have been instrumental in understanding their binding mechanisms. nih.govnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study would require data on a series of related compounds, the principles can be applied to predict the potential activity of this compound based on its calculated molecular descriptors. These descriptors can include electronic properties (like HOMO-LUMO energies), steric properties, and lipophilicity.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of this compound in various environments, such as in aqueous solution or in complex with a biological macromolecule. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the molecule's movements and interactions over time. youtube.com

In an aqueous environment, MD simulations can reveal how the molecule interacts with water molecules, providing insights into its solvation and solubility. These simulations can also be used to study the conformational dynamics of the molecule, showing how it transitions between different shapes.

When this compound is part of a larger system, such as a protein-ligand complex, MD simulations can provide detailed information about the stability of the complex and the nature of the interactions. researchgate.netmdpi.com By analyzing the trajectory of the simulation, researchers can identify key amino acid residues that are important for binding and understand how the ligand affects the protein's structure and flexibility. This information is invaluable for the rational design of more potent and selective ligands.

Exploration of Advanced Applications in Chemical Sciences

Catalytic Systems Based on 2,4-Pyrimidinedicarboxylic Acid and its Complexes

The inherent structural features of this compound suggest its potential utility in various catalytic frameworks. The presence of both Lewis basic sites (pyrimidine nitrogens) and Brønsted acidic sites (carboxylic acids) allows for multiple modes of catalytic activation.

While specific studies employing this compound in catalysis are not prominent in the literature, its potential as a ligand in coordination-based catalysts is significant. In the realm of heterogeneous catalysis, it can serve as an organic linker for the construction of Metal-Organic Frameworks (MOFs). These crystalline, porous materials could feature catalytically active metal nodes or encapsulated catalysts, with the pyrimidine-based linker influencing the framework's stability, porosity, and substrate accessibility. The principles of MOF-based catalysis are well-established, and it is reasonable to project that MOFs constructed from this ligand could be active for various organic transformations.

In homogeneous catalysis, complexes of 2,4-pyrimidinedicarboxylate with transition metals could function as soluble catalysts. The chelation of the ligand to a metal center can modulate its electronic properties and steric environment, thereby tuning its catalytic activity and selectivity for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

The structure of this compound is intrinsically suited for organocatalysis. It is a bifunctional molecule, capable of activating substrates through hydrogen bonding via both its carboxylic acid proton donors and pyrimidine (B1678525) nitrogen proton acceptors. This dual-activation capability is a hallmark of many effective organocatalysts. Although research on this specific molecule as an organocatalyst is scarce, related compounds like pyridine-dicarboxylic acids have been investigated for such purposes.

From the perspective of enzyme mimicry, the pyrimidine core is a key component of nucleobases, fundamental to biological recognition processes. The defined geometry and hydrogen-bonding capabilities of this compound could be exploited to create synthetic receptors or catalysts that mimic enzymatic active sites. The pyrimidine ring can engage in π-stacking and hydrogen bonding interactions, enabling it to selectively bind substrates and catalyze reactions through mechanisms that echo biological processes, focusing purely on the chemical principles of molecular recognition and activation.

Development of Advanced Materials with Tunable Properties

The use of rigid, functionalized organic linkers is central to the design of advanced materials like MOFs and coordination polymers. This compound is a prime candidate for such applications, with the potential to form materials with tailored structural and functional properties.

Coordination polymers and MOFs built from pyrimidine dicarboxylate ligands have demonstrated utility in adsorption and separation. For instance, manganese(II) complexes with the isomeric pyrimidine-4,6-dicarboxylate have been shown to form porous three-dimensional networks capable of gas sorption. acs.orgnih.gov One such compound exhibited permanent porosity, as demonstrated by nitrogen and carbon dioxide sorption experiments. acs.orgnih.gov

It is highly probable that this compound could also act as a linker to form porous frameworks. The specific geometry of the 2,4-isomer, compared to the 4,6-isomer, would result in different network topologies and pore environments, leading to unique adsorption and separation characteristics for gases or small molecules. The nitrogen atoms in the pyrimidine ring can also act as specific binding sites, potentially enhancing the selectivity for certain adsorbates.

Table 1: Adsorption Properties of a MOF based on a this compound Isomer

| Compound | Metal Ion | Ligand | Gas Adsorbed | Temperature (K) | Key Finding |

| {[Mn(pmdc)]·2H2O}n | Mn(II) | Pyrimidine-4,6-dicarboxylate | N₂, CO₂ | 77 (N₂), 293 (CO₂) | The material possesses permanent porosity. acs.orgnih.gov |

This table presents data for an isomeric compound to illustrate the potential of the pyrimidine dicarboxylate ligand family in adsorption applications.

The development of functional optical and electronic materials from coordination polymers is an active area of research. The luminescence properties of these materials often arise from the ligand itself (intraligand emission) or from ligand-to-metal or metal-to-ligand charge transfer, particularly with lanthanide or certain d-block metal ions.

Research on related ligands demonstrates this potential. For example, a 3D metal-organic framework based on a lead(II) and pyrimidine-4,6-dicarboxylate ligand exhibits photoluminescent properties that are improved with respect to the free ligand. mdpi.com Similarly, MOFs constructed from the analogous pyridine-2,4-dicarboxylic acid and lanthanide ions have been studied for their luminescence. researchgate.net These examples strongly suggest that this compound could be an excellent candidate for constructing novel luminescent materials. The electron-deficient pyrimidine ring can influence the energy levels of the molecular orbitals, potentially leading to materials with interesting photophysical or electronic conduction properties.

Table 2: Luminescent Properties of a MOF based on a this compound Isomer

| Compound | Metal Ion | Ligand | Key Finding |

| {[Pb5(μ3-OH)(μ3-NO3)3(μ6-pmdc)3]·H2O}n | Pb(II) | Pyrimidine-4,6-dicarboxylate | Photoluminescence brightness is increased and quantum yield is improved compared to the free ligand. mdpi.com |

This table presents data for an isomeric compound to illustrate the potential of the pyrimidine dicarboxylate ligand family in optical materials.

Luminescent MOFs are particularly promising for sensing applications. The mechanism often involves the quenching or enhancement of luminescence upon interaction of the framework with an analyte. The pores and active sites within a MOF can be designed to selectively bind specific metal ions or small molecules.

Given the demonstrated potential of related systems to act as luminescent materials, it follows that MOFs constructed using this compound could be developed into chemical sensors. The pyrimidine nitrogen atoms and carboxylate oxygen atoms provide potential binding sites for analytes. The binding of a target molecule could alter the electronic structure of the ligand or the efficiency of energy transfer to a metal center, resulting in a measurable change in the luminescent signal. This would enable the sensitive and selective detection of environmental pollutants, metal ions, or biologically relevant small molecules.

This compound as a Versatile Building Block in Complex Organic Synthesis

This compound, also known as lutidinic acid, is a heterocyclic compound featuring a pyrimidine ring substituted with two carboxylic acid groups at the C-2 and C-4 positions. sigmaaldrich.com Its rigid structure and the presence of multiple coordination sites—two carboxylate groups and two nitrogen atoms within the pyrimidine ring—make it a highly valuable and versatile building block in the field of complex organic synthesis. The strategic placement of these functional groups allows for the construction of intricate and multi-dimensional molecular architectures. This has led to its increasing use in the development of novel polymers and sophisticated supramolecular systems.

The utility of this compound stems from its ability to act as a linker or node in the assembly of larger structures. The carboxyl groups can be readily converted into other functional groups or used directly to form ester or amide bonds for polymerization, or to coordinate with metal ions to create metal-organic frameworks. wur.nlstudymind.co.uk The nitrogen atoms of the pyrimidine ring can also participate in coordination or act as hydrogen bond acceptors, providing additional control over the final structure and properties of the resulting material. researchgate.net

Synthesis of Polymeric Structures

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of various polymeric structures. Its derivatives are particularly significant in the creation of coordination polymers and have potential applications in other classes of polymers like polyesters and polyamides.

Coordination Polymers and Metal-Organic Frameworks (MOFs): A primary application of pyrimidine- and pyridine-dicarboxylic acids is in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. rsc.orgrsc.org The structure of the resulting framework is highly dependent on the coordination geometry of the metal ion and the geometry and connectivity of the organic linker. nih.gov

While research has explored various isomers of pyridine-dicarboxylic acid, the principles are applicable to this compound. nih.govdp.tech For instance, related pyridine-dicarboxylic acids have been used to synthesize a variety of coordination polymers with diverse topologies, including 2D layers and complex 3D frameworks. rsc.orgnih.gov In these structures, the dicarboxylate ligand can adopt multiple coordination modes, bridging metal centers to extend the polymeric network. nih.gov The nitrogen atom in the heterocyclic ring can also coordinate to the metal center, increasing the dimensionality and stability of the framework. nih.gov Studies on related systems have shown the formation of MOFs with catalytic activity and potential for gas storage. nih.govresearchgate.net

Polyesters and Polyamides: There is growing interest in using renewable or bio-based building blocks for the synthesis of high-performance polymers like polyesters and polyamides. wur.nlrsc.org Pyridine (B92270) dicarboxylic acids (PDCs), including the 2,4-isomer (lutidinic acid), are being investigated as alternatives to petroleum-derived monomers such as terephthalic acid. wur.nl The incorporation of the pyrimidine ring into the polymer backbone can impart unique properties, including altered thermal stability and mechanical performance. wur.nl

The synthesis of polyesters would involve the polycondensation of this compound or its ester derivatives with various diols. wur.nl Similarly, polyamides can be prepared through the reaction of the dicarboxylic acid with diamines, forming amide linkages. studymind.co.uknih.gov Research on analogous monomers like 2,5-furandicarboxylic acid has demonstrated the successful synthesis of semi-aromatic polyamides with high glass transition temperatures and thermal stability. rsc.orgresearchgate.net These findings suggest a strong potential for this compound to serve as a monomer for advanced engineering plastics.

Integration into Supramolecular Cages and Receptors

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The unique structural and electronic features of this compound make it an ideal component for constructing sophisticated supramolecular architectures such as cages and receptors.

The ability of the pyrimidine core and its carboxylic acid groups to engage in hydrogen bonding, π-π stacking, and metal coordination is central to its role in supramolecular assembly. researchgate.netnih.gov The formation of well-defined, discrete structures like molecular cages relies on the precise geometric arrangement of multiple components. By using this compound as a panel or linker in combination with appropriate metal ions or other organic building blocks, it is possible to direct the assembly process towards closed, cage-like structures.

Metal-organic frameworks (MOFs), which are extended polymeric networks, can also be considered a form of supramolecular assembly. rsc.orgresearchgate.net In some cases, the assembly process can be controlled to favor the formation of discrete, soluble metal-organic cages or polyhedra instead of infinite frameworks. These cages possess internal cavities that can encapsulate guest molecules, functioning as molecular containers or receptors. The size, shape, and chemical environment of the cavity can be tuned by modifying the structure of the organic ligand, such as this compound.

Furthermore, the non-covalent interactions of pyrimidine derivatives are crucial for building supramolecular conglomerates. researchgate.net Studies have shown that pyrimidine derivatives can form robust hydrogen-bonded synthons with complementary molecules like carboxylic acids, leading to the formation of predictable supramolecular aggregates. researchgate.netksu.edu.sa This predictable self-assembly is a key principle in designing molecular receptors that can selectively bind specific substrates.

Future Research Directions and Emerging Opportunities

Innovations in Sustainable and Scalable Synthesis

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemical research. For pyrimidine (B1678525) carboxylic acids, the focus is shifting away from traditional synthesis methods that often rely on harsh reagents and produce significant waste. rasayanjournal.co.inbenthamdirect.com Future innovations are expected to embrace the principles of green chemistry, leading to more sustainable and scalable production of 2,4-Pyrimidinedicarboxylic acid and its derivatives.

Key areas for innovation include:

Catalytic Systems: The use of novel catalysts, including metal-free organocatalysts and reusable solid catalysts, can enhance reaction efficiency and reduce environmental impact. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly shorten reaction times and improve yields, offering a greener alternative to conventional heating. rasayanjournal.co.injmaterenvironsci.com

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the one-pot synthesis of complex pyrimidine derivatives from simple starting materials, thereby increasing efficiency and atom economy. rasayanjournal.co.inresearchgate.net A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, making them an attractive option for the large-scale synthesis of pyrimidine carboxylic acids.

The following table provides a comparative overview of traditional versus emerging sustainable synthesis methods for pyrimidine derivatives.

| Feature | Traditional Synthesis Methods | Emerging Sustainable Methods |

| Solvents | Often hazardous and used in large quantities | Green solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Catalysts | Stoichiometric and often toxic reagents | Catalytic amounts of reusable and non-toxic catalysts |

| Energy Source | Conventional heating | Microwave, ultrasound, visible light |

| Reaction Type | Multi-step syntheses with intermediate isolation | One-pot multicomponent reactions |

| Efficiency | Lower yields and atom economy | Higher yields, shorter reaction times, and improved atom economy |

| Environmental Impact | Significant waste generation | Reduced waste and environmental footprint |

Advanced Functional Materials Design for Specific Applications

The rigid structure and the presence of multiple coordination sites (two nitrogen atoms and two carboxylic acid groups) make this compound an excellent building block for the design of advanced functional materials. While specific research on the 2,4-isomer is emerging, related pyrimidine dicarboxylic acids have shown significant promise in the construction of Metal-Organic Frameworks (MOFs). acs.orgmdpi.com

Future research is anticipated to explore the potential of this compound in:

Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in MOFs could lead to materials with tailored porosity, catalytic activity, and sensing capabilities. The specific geometry of the 2,4-isomer may result in novel network topologies and functionalities. For instance, a 3D metal-organic framework with the formula {[Pb5(μ3-OH)(μ3-NO3)3(μ6-pmdc)3]·H2O}n has been crystallized by reacting pyrimidine-4,6-dicarboxylic acid with lead(II) nitrate. mdpi.com

Coordination Polymers: Beyond MOFs, this compound can be used to synthesize a variety of coordination polymers with interesting magnetic, optical, and electronic properties.

Luminescent Materials: Pyrimidine derivatives are known to exhibit fluorescence. By incorporating this compound into larger conjugated systems or coordination complexes, it may be possible to develop new materials for applications in lighting, sensing, and bioimaging.

Functional Dyes: Pyrimidine-2-carboxylic acid has been successfully employed as an electron-accepting and anchoring group in dye-sensitized solar cells, suggesting that this compound could also be a valuable component in the design of new organic dyes for photovoltaic applications. acs.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between computational tools and experimental chemistry is accelerating the pace of discovery. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable for the rational design of new molecules and materials. In the context of this compound and its derivatives, AI and ML can be leveraged to:

Predict Molecular Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of novel pyrimidine derivatives. nih.govscirp.org This allows for the virtual screening of large compound libraries to identify promising candidates for specific applications.

Design de novo Molecules: Generative AI models can design entirely new pyrimidine-based molecules with desired properties, expanding the accessible chemical space beyond what has been synthesized. stanford.edu

Optimize Reaction Conditions: Machine learning algorithms can be trained to predict the optimal conditions for the synthesis of this compound and its derivatives, saving time and resources in the laboratory.

Accelerate Knowledge Mining: Generative AI, such as GPT-4, can rapidly extract and synthesize information from the vast scientific literature, helping researchers to stay abreast of the latest developments and identify new research opportunities.

The table below illustrates the potential applications of AI and ML in the research and development of pyrimidine carboxylic acids.

| Application Area | AI/ML Tool | Potential Impact |

| Drug Discovery | QSAR, Virtual Screening, Generative Models | Faster identification of potent and selective drug candidates. nih.gov |

| Materials Science | Predictive Modeling, de novo Design | Design of functional materials with tailored properties (e.g., porosity, conductivity). |

| Synthesis Planning | Retrosynthesis Algorithms, Reaction Optimization | More efficient and sustainable synthetic routes. |

| Data Analysis | Natural Language Processing, Pattern Recognition | Accelerated knowledge discovery from scientific literature and experimental data. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

Understanding the fundamental reactivity of this compound is crucial for its effective utilization in the synthesis of more complex molecules. The pyrimidine ring is known to be susceptible to a variety of chemical transformations, and the presence of two carboxylic acid groups adds further complexity and potential for derivatization.

Future research in this area should focus on:

Selective Functionalization: Developing methods for the selective modification of the carboxylic acid groups and the pyrimidine ring will be key to creating a diverse range of derivatives.

Cyclization Reactions: The dicarboxylic acid functionality can be used to construct fused-ring systems, leading to novel heterocyclic scaffolds with potentially interesting biological activities.

Cross-Coupling Reactions: The application of modern cross-coupling methodologies to halogenated derivatives of this compound would provide a powerful tool for the synthesis of highly functionalized pyrimidines.

Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical and electrochemical conditions could unveil new and sustainable transformation pathways.

Challenges and Perspectives for Next-Generation Pyrimidine Carboxylic Acid Research

Despite the significant opportunities, several challenges need to be addressed to fully realize the potential of this compound and other pyrimidine carboxylic acids.

Challenges:

Scalable and Cost-Effective Synthesis: Developing synthetic methods that are both sustainable and economically viable for large-scale production remains a primary hurdle. researchgate.net

Precise Control of Functionalization: Achieving regioselective functionalization of the pyrimidine ring in the presence of the carboxylic acid groups can be challenging.

Toxicity and Bioavailability: For applications in medicinal chemistry, overcoming issues related to toxicity and improving the bioavailability of pyrimidine-based compounds is crucial. nih.gov

Stability of Materials: For materials science applications, ensuring the long-term chemical and thermal stability of materials derived from this compound is essential.

Perspectives: The future of pyrimidine carboxylic acid research is bright, with numerous avenues for exploration. The continued development of sustainable synthetic methods will be critical for making these compounds more accessible. researchgate.net The integration of computational tools will undoubtedly accelerate the design and discovery of new molecules and materials with tailored properties. As our understanding of the unique properties of this compound grows, we can expect to see its application in a wide range of fields, from medicine to materials science. The versatility of the pyrimidine scaffold ensures that it will remain a key area of research for years to come. mdpi.comresearchgate.nettandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Pyrimidinedicarboxylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions using pyrimidine precursors and controlled carboxylation. For example, analogous syntheses of pyridine dicarboxylic acids (e.g., pyridine-2,6-dicarboxylic acid) employ refluxing with strong acids (e.g., nitric acid) or carboxylation via Grignard reagents . Purification often involves recrystallization from aqueous ethanol or activated charcoal filtration. Ensure stoichiometric control to avoid byproducts, and characterize intermediates via TLC or NMR .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust. Store in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents, which may degrade the compound . Regularly inspect storage conditions for moisture ingress, as hygroscopic properties can alter stability.

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against certified standards.

- Structure : Confirm via H/C NMR (DMSO-d6 solvent) and FT-IR (carboxylic acid C=O stretch ~1700 cm). Mass spectrometry (ESI-MS) can validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound under varying pH conditions?

- Methodological Answer : Systematically test solubility in buffered solutions (pH 2–12) using a shake-flask method. For example, adjust pH with NHOH or formic acid (as done for pyridine-2,6-dicarboxylic acid in LC-ICP-MS studies) to stabilize the compound and prevent baseline drift . Use dynamic light scattering (DLS) to monitor aggregation at non-ideal pH levels.

Q. What strategies are effective in optimizing reaction yields for derivatives of this compound in multi-step syntheses?

- Methodological Answer :

- Crystallography-Guided Design : Use X-ray crystallography (as in acid-aminopyrimidine synthon studies) to identify favorable hydrogen-bonding motifs, guiding derivative functionalization .

- Catalytic Optimization : Screen Pd/C or enzyme catalysts for carboxylation steps. Monitor reaction progress via in-situ IR spectroscopy to terminate reactions at peak yield .

Q. How do computational models aid in predicting the coordination behavior of this compound with metal ions?

- Methodological Answer :

- DFT Calculations : Model ligand-metal binding energies using Gaussian or ORCA software. Focus on the carboxylate groups’ charge distribution and steric effects.

- Molecular Dynamics (MD) : Simulate coordination dynamics in aqueous solutions (e.g., with Fe or Cu) to predict stability constants. Validate predictions with experimental UV-Vis titration data .

Key Considerations for Experimental Design

- Contradiction Analysis : Cross-validate solubility and stability data using orthogonal methods (e.g., DSC for thermal stability vs. pH-dependent solubility assays) .

- Safety Protocols : Follow GHS Category 2 guidelines for skin/eye irritation and respiratory protection, as structurally similar pyrimidine derivatives exhibit these hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.